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Compound of Interest

Compound Name:
2-(4-Bromophenyl)-4,6-

diphenylpyrimidine

Cat. No.: B1269890 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The phenylpyrimidine scaffold is a cornerstone in modern medicinal chemistry, forming the

basis of numerous inhibitors targeting a wide array of enzymes, particularly kinases. The

introduction of a bromine atom to this privileged structure can significantly modulate a

compound's physicochemical properties and biological activity. This guide provides a

comparative analysis of brominated phenylpyrimidine compounds, summarizing their structure-

activity relationships (SAR) against various biological targets, supported by experimental data

and detailed protocols.

Comparative Analysis of Biological Activity
The following table summarizes the biological activity of several brominated phenylpyrimidine

derivatives and their analogs, highlighting the impact of bromine substitution on their inhibitory

potency.
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11g BTK

-NH-

phenyl-

CO-NH-

3-CH₃-

phenyl

H H

82.76%

inhibition

@ 100

nM

BTK

Enzyme
[1]

3.66 µM HL60 [1]

6.98 µM Raji [1]

5.39 µM Ramos [1]

Ibrutinib BTK
Acrylami

de
Phenoxy H

99.4%

inhibition

@ 100

nM

BTK

Enzyme
[1]

C6 CYP51 Imidazole

2,4-

difluorop

henyl

-

CH(OH)

CH(CH₃)

₂

0.25-1

µg/mL

Candida

species
[2]

5c Bcr/Abl

-NH-(2-

methyl-3-

chloroph

enyl)

H 5-Br
Potent

Inhibition
K562 [3]

5e Bcr/Abl

-NH-(3-

trifluorom

ethylphe

nyl)

H 5-Br
Potent

Inhibition
K562 [3]

9e Bcr/Abl

-S-(2,4-

dichlorop

henyl)

H 5-Br
Potent

Inhibition
K562 [3]
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9f Bcr/Abl

-S-(2,5-

dichlorop

henyl)

H 5-Br
Potent

Inhibition
K562 [3]

Dasatinib Bcr/Abl - - -
Potent

Inhibition
K562 [3]

Key Structure-Activity Relationship Insights
The data reveals several key trends regarding the impact of bromine substitution on the activity

of phenylpyrimidine compounds:

Kinase Inhibition: In the context of tyrosine kinase inhibitors, such as those targeting BTK

and Bcr/Abl, the presence and position of a bromine atom on the pyrimidine or phenyl ring

can be critical for potency. For instance, in a series of 5-bromo-pyrimidine derivatives,

compounds with specific substituted aniline or thioether moieties at other positions

demonstrated potent Bcr/Abl kinase inhibition.[3] The electron-withdrawing nature of bromine

can influence the electron density of the pyrimidine ring and contribute to key interactions

within the ATP-binding pocket of kinases, such as halogen bonding.[4]

Antifungal Activity: For antifungal agents targeting CYP51, the introduction of a bromine

atom to the phenyl ring, in combination with other optimal hydrophobic groups, resulted in

high activity.[2] Specifically, compound C6, a 2-phenylpyrimidine derivative, exhibited

excellent antifungal activity against various Candida species. The study highlighted that the

highest activity was observed with bromine substitution compared to iodine.[2]

Hydrophobicity and Physicochemical Properties: The incorporation of a bromine atom

generally increases the hydrophobicity of a compound.[5] This can enhance membrane

permeability and improve interactions with hydrophobic pockets in target proteins, but may

also affect solubility and metabolic stability.

Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to

facilitate reproducibility and further investigation.
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ADP-Glo™ Kinase Assay (for BTK and Bcr/Abl)
This assay quantifies kinase activity by measuring the amount of ADP produced during the

kinase reaction.

Kinase Reaction: A reaction mixture is prepared containing the kinase (e.g., BTK or Bcr/Abl),

the substrate (e.g., a suitable peptide or protein), ATP, and the test compound (brominated

phenylpyrimidine derivative or control).

Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific

period (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.

ADP-Glo™ Reagent Addition: After incubation, ADP-Glo™ Reagent is added to terminate the

kinase reaction and deplete the remaining ATP.

Kinase Detection Reagent Addition: Kinase Detection Reagent is then added to convert the

generated ADP into ATP and introduce a luciferase/luciferin system to produce a luminescent

signal proportional to the ADP concentration.

Signal Measurement: The luminescence is measured using a plate reader. The inhibitory

effect of the test compound is calculated by comparing the signal from the wells containing

the inhibitor to the control wells.[1][3]

MTT Cell Proliferation Assay (for Anticancer Activity)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an

indicator of cell viability and proliferation.

Cell Seeding: Cancer cell lines (e.g., K562, HL60, Raji, Ramos) are seeded in 96-well plates

and allowed to adhere overnight.

Compound Treatment: The cells are then treated with various concentrations of the

brominated phenylpyrimidine compounds or a vehicle control.

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) to allow the

compounds to exert their effects.
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MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide

(MTT) is added to each well.

Formazan Solubilization: After a further incubation period, the resulting formazan crystals (a

product of MTT reduction by viable cells) are solubilized with a suitable solvent (e.g.,

DMSO).

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a

microplate reader at a specific wavelength (e.g., 570 nm). The IC₅₀ value, the concentration

of the compound that inhibits cell growth by 50%, is then calculated.[1][3]

Antifungal Susceptibility Testing (CLSI M27-A3)
This method is used to determine the minimum inhibitory concentration (MIC) of antifungal

agents.

Inoculum Preparation: A standardized suspension of the fungal strain (e.g., Candida

albicans) is prepared.

Drug Dilution: Serial dilutions of the test compounds (brominated phenylpyrimidine

derivatives) and a reference drug (e.g., fluconazole) are prepared in microtiter plates.

Inoculation: The fungal inoculum is added to each well of the microtiter plates.

Incubation: The plates are incubated under appropriate conditions for 24-48 hours.

MIC Determination: The MIC is determined as the lowest concentration of the drug that

causes a significant inhibition of fungal growth compared to the control.[2]

Visualizing Biological Pathways and Experimental
Workflows
To better understand the context of the structure-activity relationships, the following diagrams

illustrate a relevant signaling pathway and a typical experimental workflow.
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Caption: BTK Signaling Pathway Inhibition.
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Caption: Kinase Inhibitor Screening Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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